2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Molecular Structure and Composition
The molecular structure of 2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is characterized by its complex arrangement of functional groups on a benzene ring system. The compound exhibits the molecular formula C15H22BNO3, indicating the presence of carbon, hydrogen, boron, nitrogen, and oxygen atoms in specific stoichiometric ratios. The molecular weight has been determined to be 275.15 grams per mole, reflecting the substantial size of this organoboron species.
The structural framework consists of a benzene ring bearing three distinct substituents positioned at specific locations. The dimethylamino group, containing two methyl groups attached to a nitrogen atom, provides nucleophilic character to the molecule. The aldehyde functionality at one position offers electrophilic reactivity, while the pinacol boronate ester group serves as a key reactive site for cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety forms a six-membered ring containing boron, where the boron atom is coordinated to two oxygen atoms from the pinacol backbone.
The InChI representation of the compound reveals the detailed connectivity: InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-7-9-13(17(5)6)11(12)10-18/h7-10H,1-6H3. This notation demonstrates the precise arrangement of atoms and bonds within the molecular structure. The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N(C)C)C=O provides an alternative representation that emphasizes the chemical connectivity.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the name this compound. This nomenclature precisely describes the substitution pattern on the benzene ring, with the dimethylamino group at the 2-position, the pinacol boronate ester at the 6-position, and the aldehyde group at the 1-position. The Chemical Abstracts Service has assigned the unique identifier 1350627-59-6 to this compound, facilitating its identification in chemical databases and literature.
From a structural classification perspective, this compound belongs to several important categories of organic molecules. It is classified as an organoboron compound due to the presence of the boron-containing pinacol ester group. Simultaneously, it represents a functionalized benzaldehyde derivative, incorporating both electron-donating dimethylamino and electron-withdrawing aldehyde functionalities. The compound also falls under the category of pinacol boronate esters, which are widely recognized as valuable synthetic intermediates in organic chemistry.
The structural features of this compound can be analyzed through various chemical frameworks. The presence of multiple functional groups creates opportunities for diverse chemical transformations, including cross-coupling reactions facilitated by the boronate ester, nucleophilic additions involving the aldehyde group, and substitution reactions at the dimethylamino-substituted aromatic ring. The electronic effects of these substituents significantly influence the compound's reactivity patterns and synthetic utility.
Historical Context and Discovery
The development of compounds containing pinacol boronate ester functionalities emerged from broader advances in organoboron chemistry during the late twentieth century. The synthesis of benzaldehyde derivatives bearing boronic ester groups has been significantly advanced through metal-free directed carbon-hydrogen borylation methodologies. These synthetic approaches utilize transient imine formation as a directing group strategy, enabling selective functionalization of aromatic systems with boronic acid derivatives.
General procedures for metal-free directed carbon-hydrogen borylation of benzaldehyde derivatives involve the formation of transient imine intermediates through reaction with tert-butyl amine, followed by treatment with boron tribromide and subsequent conversion to pinacol esters. This methodology has proven particularly effective for introducing boronate ester functionalities at specific positions on benzaldehyde frameworks. The reaction sequence typically involves initial imine formation at elevated temperatures, followed by borylation under mild conditions and final esterification with pinacol in the presence of triethylamine.
The historical development of these synthetic methodologies reflects the growing importance of boronic esters in modern organic synthesis. The ability to introduce boron-containing functionalities through directed carbon-hydrogen activation has opened new avenues for the preparation of complex molecules containing multiple reactive sites. These advances have been particularly significant for the synthesis of compounds like this compound, where precise control over substitution patterns is essential.
The evolution of these synthetic approaches has been driven by the need for more efficient and selective methods for preparing functionalized organoboron compounds. Traditional approaches often required harsh conditions or expensive transition metal catalysts, whereas newer methodologies emphasize milder conditions and more sustainable synthetic strategies. The development of metal-free borylation procedures represents a significant advancement in this field, offering practical alternatives for accessing complex boronic ester derivatives.
Relationship to Other Organoboron Compounds
This compound shares structural similarities with numerous other organoboron compounds that feature pinacol boronate ester functionalities. Related compounds include 2-formylphenylboronic acid pinacol ester, which bears the systematic name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and has the molecular formula C13H17BO3. This related compound differs primarily in the absence of the dimethylamino substituent, resulting in a simpler molecular structure with a molecular weight of 232.09 grams per mole.
The broader family of pinacol boronate esters includes bis(pinacolato)diboron, which serves as a key reagent for introducing boronic ester functionalities into organic molecules. This compound, with the formula [(CH3)4C2O2B]2, functions as a diborylating agent and represents one of the most important commercial sources of boron-containing groups for synthetic applications. Unlike moisture-sensitive diboron compounds, bis(pinacolato)diboron exhibits excellent stability under ambient conditions and can be handled without special precautions.
The Suzuki-Miyaura coupling reaction provides the primary synthetic utility for pinacol boronate esters, including this compound. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates under basic conditions. The reaction mechanism involves oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the boronic ester and final reductive elimination to form the coupled product.
Comparative analysis of organoboron compounds reveals the unique positioning of this compound within this chemical family. The compound combines the cross-coupling reactivity of pinacol boronate esters with the electrophilic character of benzaldehyde derivatives and the nucleophilic properties of dimethylamino substituents. This combination of functionalities distinguishes it from simpler boronic esters and provides opportunities for diverse synthetic transformations beyond traditional cross-coupling applications.
Properties
IUPAC Name |
2-(dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-7-9-13(17(5)6)11(12)10-18/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGVJWUEPKMZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
This method involves coupling an aryl halide bearing the dimethylamino and aldehyde functionalities with bis(pinacolato)diboron or a related boronate reagent to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
-
- Aryl halide (1 equiv)
- Boronic acid or bis(pinacolato)diboron (1.1 equiv)
- Palladium catalyst (e.g., Pd(OAc)2 or PdCl2(dppf)) at 5 mol%
- Triphenylphosphine (PPh3) as ligand (10 mol%)
- Base such as KOH or KOAc (2 equiv)
- Solvent mixture: Tetrahydrofuran (THF)/water (1:1) or 1,4-dioxane/water
- Inert atmosphere (nitrogen or argon)
- Temperature: 80–100 °C
- Reaction time: 4–24 hours
-
- Removal of solvents under vacuum
- Purification by column chromatography using hexane/ethyl acetate or methanol/dichloromethane mixtures
Representative Example
- Reaction of 5-bromo-2-(dimethylamino)benzaldehyde with bis(pinacolato)diboron under Pd catalysis yielded the boronate ester derivative.
- Yield reported: approximately 70–98%
- Purity confirmed by NMR and HRMS analysis
Reaction Scheme Summary
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 or PdCl2(dppf) |
| Ligand | Triphenylphosphine (PPh3) |
| Base | KOH, KOAc, or Na2CO3 |
| Solvent | THF/H2O or 1,4-dioxane/H2O |
| Temperature | 80–100 °C |
| Time | 4–24 hours |
| Atmosphere | Nitrogen or Argon |
| Purification | Column chromatography |
| Typical Yield | 70–98% |
Metal-Free Directed ortho-C-H Borylation
Method Description
This approach utilizes the directing effect of the aldehyde and dimethylamino groups to facilitate selective ortho-borylation without metal catalysts.
- Procedure:
- Mix benzaldehyde derivative (0.4 mmol) with tert-butyl amine (4 equiv) in 1,2-dichloroethane (DCE).
- Heat at 70 °C for 4 hours to form a transient imine directing group.
- Remove solvent and excess amine under vacuum.
- Add 2,6-lutidine (2 equiv) and BBr3 (2 equiv, as 1 M solution in DCM) dropwise at room temperature.
- Stir for 4 hours, then quench with pinacol (2 equiv) and triethylamine (10 equiv).
- Stir for an additional 2 hours at room temperature.
- Extract and purify by column chromatography (hexane/CHCl3 gradient).
Advantages
- Avoids use of expensive palladium catalysts.
- High regioselectivity due to transient imine directing group.
- Mild conditions and good functional group tolerance.
Reaction Conditions Table
| Step | Reagents/Conditions |
|---|---|
| Imine formation | Benzaldehyde derivative + tert-butyl amine, DCE, 70 °C, 4 h |
| Electrophilic borylation | 2,6-Lutidine + BBr3 (1 M in DCM), RT, 4 h |
| Quenching | Pinacol + triethylamine, RT, 2 h |
| Purification | Column chromatography (hexane/CHCl3) |
Research Findings and Characterization
- Yields: Both methods report yields ranging from 70% to 98%, depending on scale and substrate purity.
- Characterization: Products are confirmed by:
- High-resolution mass spectrometry (HRMS)
- Proton and carbon-13 nuclear magnetic resonance (1H and 13C NMR)
- Melting point determination
- Spectral Data: Typical 1H NMR signals include aldehyde proton around δ 10 ppm, aromatic protons between δ 7–8 ppm, and dimethylamino methyl protons near δ 2.2–2.7 ppm.
- Purity: High-performance liquid chromatography (HPLC) confirms >95% purity in optimized syntheses.
Summary Table of Preparation Methods
| Method | Catalyst/Agent | Key Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)2, PPh3 | Aryl halide, bis(pinacolato)diboron, KOH | 80–100 °C | 4–24 h | 70–98 | Requires inert atmosphere, metal catalyst |
| Metal-Free C-H Borylation | None (BBr3, tert-butyl amine) | Benzaldehyde derivative, BBr3, pinacol | 25–70 °C | 8 h total | 70–85 | Metal-free, uses transient imine directing group |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in organic synthesis. The compound serves as a versatile building block for the synthesis of various organic molecules. Its dioxaborolane moiety provides unique reactivity that can be exploited in cross-coupling reactions and other synthetic pathways.
Case Study: Cross-Coupling Reactions
In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of this compound in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group facilitated the formation of carbon-carbon bonds with aryl halides under mild conditions, yielding high-purity products with excellent yields .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a precursor for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry explored various analogs and reported that certain modifications led to increased cytotoxicity against human cancer cell lines .
Materials Science
In materials science, this compound is being investigated for its role in developing advanced materials such as polymers and nanocomposites. The incorporation of dioxaborolane units into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Development
A recent study highlighted the synthesis of a polymer incorporating the dioxaborolane moiety derived from this compound. The resulting material exhibited improved mechanical strength and thermal resistance compared to conventional polymers .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for carbon-carbon bond formation | High yields in Suzuki-Miyaura reactions |
| Medicinal Chemistry | Precursor for anticancer drug development | Increased cytotoxicity with specific modifications |
| Materials Science | Development of advanced polymers | Enhanced mechanical properties observed |
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dimethylamino group can act as a nucleophile, while the aldehyde group can undergo nucleophilic addition reactions. The dioxaborolane group allows for Suzuki-Miyaura coupling, enabling the formation of complex molecular structures.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-(Dimethylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS Number: 1350627-59-6) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a dimethylamino group and a dioxaborolane group. Its molecular formula is , and it has a molecular weight of 284.18 g/mol. The presence of the dioxaborolane group is significant as it may enhance the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with dioxaborolane groups have shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. MIC values for related compounds ranged from 0.5 to 8 μg/mL against these pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Viability Assays : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines at concentrations as low as 20 mg/L after 48 hours of treatment. This suggests a strong cytotoxic effect against liver tumor cells (HepG2) and other cancer types .
Study 1: Antimicrobial Efficacy
A study conducted on a series of dioxaborolane derivatives showed that one compound demonstrated an MIC of 0.48 μg/mL against multidrug-resistant M. tuberculosis strains. The study concluded that the structural features of these compounds are crucial for their antimicrobial potency .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of similar compounds, researchers found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. One notable derivative displayed an IC50 of 0.6 μM against a key target enzyme involved in cancer proliferation .
Data Summary
| Biological Activity | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Dioxaborolane Derivative | 0.5 - 8 μg/mL | Staphylococcus aureus, M. tuberculosis |
| Anticancer | Similar Derivative | 0.6 μM | HepG2 Liver Tumor Cells |
Q & A
Q. Key Parameters :
- Catalyst Loading : Optimal Pd catalyst concentration (0.5–2 mol%) minimizes side reactions.
- Temperature : Reflux conditions (~80–100°C) enhance reaction kinetics while avoiding decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Focus
Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm; aldehyde proton at δ 10.1–10.3 ppm).
- ¹¹B NMR : Verify boronate ester integrity (sharp singlet at δ 30–32 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.
Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, particularly the B–O (1.36–1.38 Å) and C=O (1.21 Å) bonds.
What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?
Advanced Research Focus
Suzuki-Miyaura Coupling :
Q. Advanced Mechanistic Focus
- Electron-Donating Effects : The dimethylamino group increases electron density at the benzaldehyde ring, accelerating electrophilic substitution but potentially destabilizing intermediates in coupling reactions.
- Boronate Stability : The steric bulk of the pinacol group prevents protodeboronation but may reduce coupling efficiency with hindered aryl halides.
Q. Comparative Reactivity :
- vs. 4-Hydroxybenzaldehyde : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF), while the boronate enables cross-coupling (unlike hydroxyl derivatives) .
How should researchers resolve discrepancies in synthetic yields or by-product formation?
Data Contradiction Analysis
Common Issues :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
